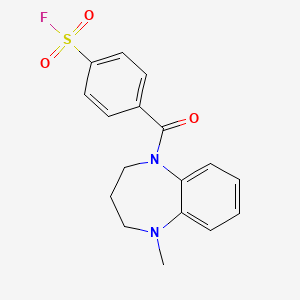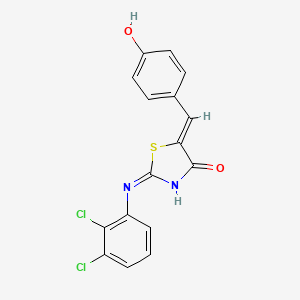![molecular formula C27H23N3O2S B2690475 4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681269-57-8](/img/structure/B2690475.png)
4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent . The resulting product is then purified through recrystallization to obtain the pure compound .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It contains a benzoyl group attached to a thieno[3,4-c]pyrazole ring, which is further substituted with a dimethylphenyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be converted into the corresponding pyridazinone derivatives upon treatment with N2H4 in boiling ethanol .科学的研究の応用
Synthesis and Biological Evaluation
Research on compounds structurally related to 4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has primarily focused on their synthesis and biological activities. For instance, Fahim and Shalaby (2019) explored the synthesis of various benzene sulfonamide derivatives and evaluated their antitumor activity against cell lines like HepG2 and MCF-7. This study highlights the potential of such compounds in antitumor applications (Fahim & Shalaby, 2019).
Antimicrobial Properties
Another significant area of research is the investigation of antimicrobial properties. Elmagd et al. (2017) utilized thiosemicarbazide derivatives, closely related to the chemical structure of interest, as precursors for synthesizing various heterocyclic compounds, demonstrating their antimicrobial activity (Elmagd et al., 2017). Bildirici, Şener, and Tozlu (2007) also synthesized derivatives from a similar starting material and evaluated their antibacterial activities, highlighting the potential for developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Molecular Docking and Antioxidant Activities
Flefel et al. (2018) investigated novel pyridine derivatives, closely related in structure, for their antimicrobial and antioxidant activities. This study included in silico molecular docking screenings, suggesting the compounds' potential as binding agents to target proteins (Flefel et al., 2018).
Synthesis of Novel Compounds for Biological Applications
Saeed et al. (2015) reported the synthesis of different substituted benzamides and their screening against various enzymes, indicating their potential for binding nucleotide protein targets. This research opens up possibilities for further applications in medicinal chemistry (Saeed et al., 2015).
Chemical Reactivity and Synthesis Methodologies
Holzer and Hahn (2003) focused on the synthesis of substituted isoxazoles from corresponding hydroxypyrazoles, providing insight into the chemical reactivity and methodologies for synthesizing structurally related compounds (Holzer & Hahn, 2003).
作用機序
The compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.
Safety and Hazards
特性
IUPAC Name |
4-benzoyl-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-8-13-22(14-18(17)2)30-26(23-15-33-16-24(23)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIIIFCBFZPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)
![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)
![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)

![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)

![NCGC00168931-02_C15H18O3_Naphtho[1,2-b]furan-2,5(3H,4H)-dione, 3a,5a,6,7,8,9b-hexahydro-5a,9-dimethyl-3-methylene-, (3aS,5aS,9bR)-](/img/structure/B2690411.png)
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)

![N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide](/img/structure/B2690414.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
